
4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one is a chemical compound characterized by its unique structure, which includes a cyclohexyl group attached to a thiaphosphinine ring.
Vorbereitungsmethoden
The synthesis of 4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one typically involves the reaction of cyclohexyl derivatives with thiaphosphinine precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using large reactors and optimizing conditions for higher yields and purity.
Analyse Chemischer Reaktionen
4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-Cyclohexyl-4H-1,4lambda~5~-thiaphosphinin-4-one can be compared with other similar compounds, such as:
4-Cyclohexyl-4H-1,4-thiaphosphinine 4-oxide: This compound has a similar structure but differs in its oxidation state, leading to different chemical properties and reactivity.
Cyclohexyl derivatives: These compounds share the cyclohexyl group but may have different functional groups attached, resulting in varied applications and effects.
The uniqueness of this compound lies in its specific combination of the cyclohexyl group and thiaphosphinine ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
57044-88-9 |
|---|---|
Molekularformel |
C10H15OPS |
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
4-cyclohexyl-1,4λ5-thiaphosphinine 4-oxide |
InChI |
InChI=1S/C10H15OPS/c11-12(6-8-13-9-7-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |
InChI-Schlüssel |
LLLHVMFNVYHVQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P2(=O)C=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)

![Butyl 4-chloro-4-[(E)-(2-phenylpropan-2-yl)diazenyl]pentanoate](/img/structure/B14635406.png)

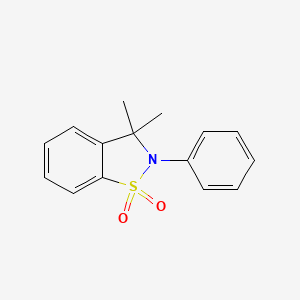
![3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14635429.png)
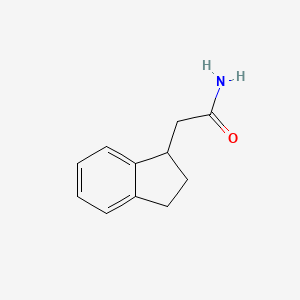

![2,2'-[(2-Phenylethenyl)phosphoryl]bis(1-methyl-1H-pyrrole)](/img/structure/B14635447.png)
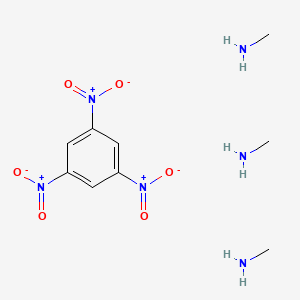
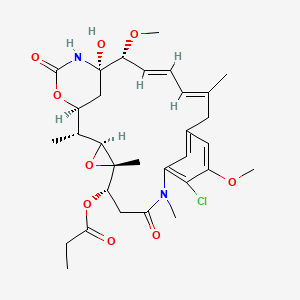
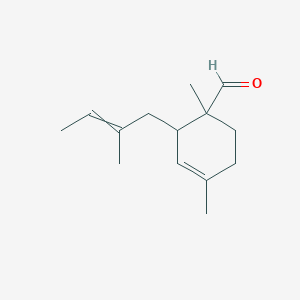
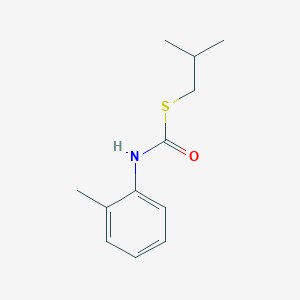
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
